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Compound of Interest

Compound Name: Propyl salicylate

Cat. No.: B7767159

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for propyl
salicylate, a compound of interest in various scientific and pharmaceutical applications. This
document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) characteristics, offering a foundational resource for its identification, characterization, and
quality control.

Chemical Structure and Properties

Propyl salicylate (C10H1203) is the ester of salicylic acid and propanol. Its structure is
characterized by a benzene ring substituted with a hydroxyl group and a propoxycarbonyl
group in an ortho arrangement.

Molecular Formula: C10H1203 Molecular Weight: 180.20 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for propyl salicylate, summarized in
tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.
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The proton NMR spectrum of propyl salicylate provides information on the number of different

types of protons and their neighboring environments. The spectrum is typically recorded in
deuterated chloroform (CDCIs).

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~10.94 Singlet 1H Ar-OH
~7.80 Doublet of Doublets 1H Ar-H
~7.45 Multiplet 1H Ar-H
~6.90 Multiplet 2H Ar-H
~4.25 Triplet 2H -OCHz2-
~1.80 Sextet 2H -CH2-CHs
~1.00 Triplet 3H -CHs

Note: Chemical shifts and multiplicities can vary slightly depending on the solvent and the

spectrometer's magnetic field strength.

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the

molecule.
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Chemical Shift (6, ppm)

Carbon Assignment

~170.5 C=0 (Ester)
~161.8 C-OH (Aromatic)
~135.9 Ar-CH

~130.0 Ar-CH

~119.0 Ar-CH

~117.6 Ar-CH

~112.5 Ar-C (quaternary)
~66.5 -OCHa-

~22.0 -CH2-

~10.5 -CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Wavenumber (cm—?)

Bond Vibration

Functional Group

~3200 (broad) O-H stretch Phenolic -OH
~3070 C-H stretch Aromatic C-H
~2970 C-H stretch Aliphatic C-H
~1680 C=0 stretch Ester C=0
~1610, ~1485 C=C stretch Aromatic C=C
~1250 C-O stretch Ester C-O

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The data presented here is for electron ionization (El) mass spectrometry.

miz Relative Intensity (%) Assighment

180 ~15-20 [M]* (Molecular ion)

138 ~18 [M - CsHe]*

121 ~26 [M - C3HsQOJ*

120 100 [M - C3HeO]* (Base peak)
92 ~20-27 [CeH4O]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation:

Weigh approximately 10-20 mg of propyl salicylate.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCls)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

3.1.2. Instrument Parameters (*H NMR):

Spectrometer: 400 MHz NMR spectrometer

Pulse Program: Standard single-pulse sequence (zg30)

Number of Scans: 16

Relaxation Delay: 1.0 s
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e Acquisition Time: ~4 s

e Spectral Width: -2 to 12 ppm

e Temperature: 298 K

3.1.3. Instrument Parameters (33C NMR):

e Spectrometer: 100 MHz NMR spectrometer

e Pulse Program: Proton-decoupled pulse sequence (zgpg30)
e Number of Scans: 1024

o Relaxation Delay: 2.0 s

e Acquisition Time: ~1.5 s

e Spectral Width: -10 to 220 ppm

e Temperature: 298 K

3.1.4. Data Processing:

o Apply a Fourier transform to the Free Induction Decay (FID).
e Phase the resulting spectrum.

» Perform baseline correction.

» Reference the *H spectrum to the TMS signal at 0.00 ppm.

» Reference the 13C spectrum to the CDCIs solvent peak at 77.16 ppm.

« Integrate the signals in the *H NMR spectrum.

IR Spectroscopy Protocol

3.2.1. Sample Preparation (Thin Film Method):
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e Ensure the ATR crystal of the FTIR spectrometer is clean.

e Place a single drop of liquid propyl salicylate directly onto the ATR crystal.

e Acquire the spectrum.

3.2.2. Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

Scan Range: 4000 - 400 cm™?

Number of Scans: 16

Resolution: 4 cm—!

Mode: Transmittance or Absorbance

3.2.3. Data Processing:

o Perform a background scan with no sample present.

» Ratio the sample scan against the background scan to obtain the final spectrum.

« |dentify and label the major absorption peaks.

Mass Spectrometry Protocol

3.3.1. Sample Introduction:

o Prepare a dilute solution of propyl salicylate in a volatile organic solvent (e.g., methanol or
dichloromethane).

« Introduce the sample into the mass spectrometer via direct infusion or through a gas
chromatography (GC) inlet.

3.3.2. Instrument Parameters (Electron lonization - El):

« lonization Mode: Electron lonization (EI)
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Electron Energy: 70 eV

lon Source Temperature: ~200-250 °C

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Scan Range: m/z 40-300

3.3.3. Data Processing:

Acquire the mass spectrum.

Identify the molecular ion peak ([M]*).

Identify the major fragment ions and the base peak.

Correlate the fragmentation pattern with the structure of propyl salicylate.

Visualizations

The following diagrams illustrate the chemical structure of propyl salicylate and a general
workflow for its spectroscopic analysis.
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Propyl Salicylate Chemical Structure
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General Spectroscopic Analysis Workflow
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 To cite this document: BenchChem. [Spectroscopic Profile of Propyl Salicylate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7767159#propyl-salicylate-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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